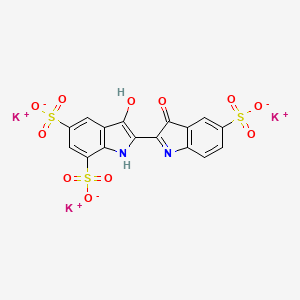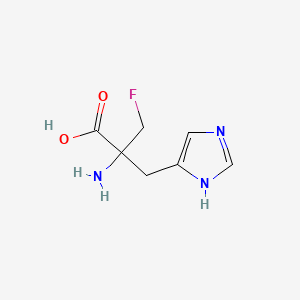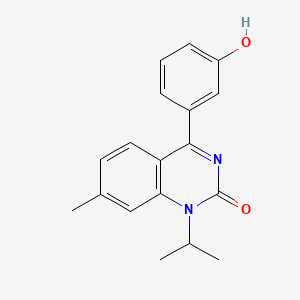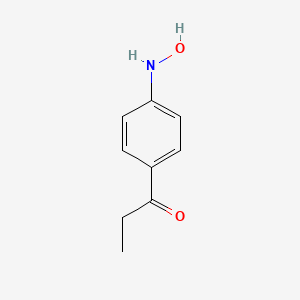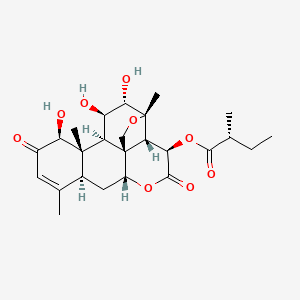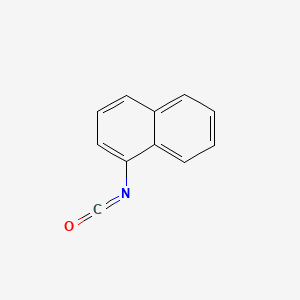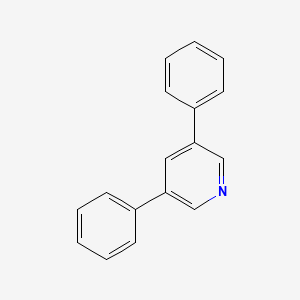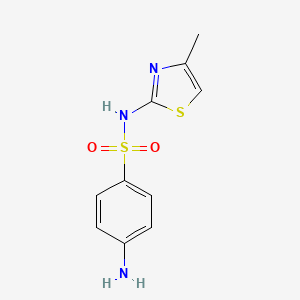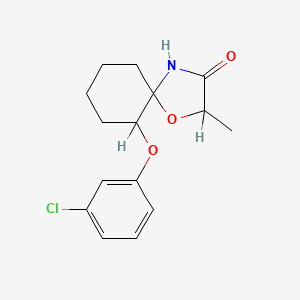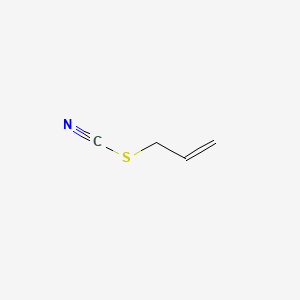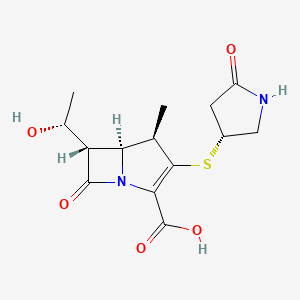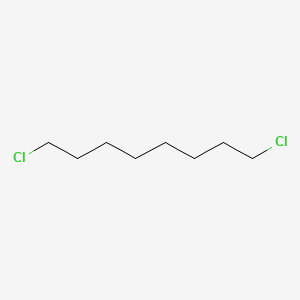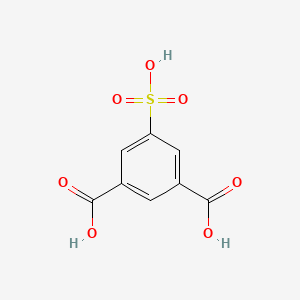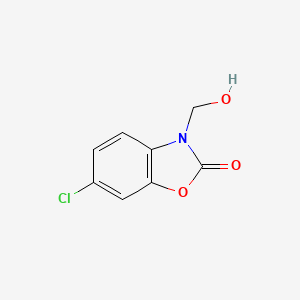
6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(hydroxymethyl)benzoxazolin-2-one is an organochlorine compound, a carbamate ester and a member of 1,3-benzoxazoles.
Scientific Research Applications
Dopaminergic Activity
Research has explored the dopaminergic activity of derivatives of benzoxazoles, including those similar to 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one. For instance, a study synthesized and evaluated 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as agonists for dopamine receptors. These compounds showed evidence of both central and peripheral dopaminergic activity (Pfeiffer et al., 1982).
Antimicrobial and Cytotoxic Properties
Another study focused on the synthesis of 1,3-benzoxazol-2(3H)-one derivatives, including those related to 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one. These derivatives were tested for their antimicrobial activity against various bacteria and yeasts, as well as for cytotoxic properties in different cell lines (Krawiecka et al., 2013).
Lipophilicity Study
A study on the lipophilicity of 1,3-benzoxazol-2(3H)-one derivatives, which would include compounds like 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one, was conducted. This study used reversed-phase thin-layer chromatography to understand the lipophilicity of these compounds, providing insights into their chemical behavior (Skibiński et al., 2011).
Quorum Sensing Inhibition
Research on 1,3-benzoxazol-2(3H)-one derivatives also explored their potential as quorum sensing inhibitors (QSIs). These compounds, including 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one, were found to inhibit the quorum sensing system in specific bacterial strains, suggesting potential applications in treating bacterial infections (Miandji et al., 2012).
Crystal Structure Analysis
A study analyzed the crystal structures of biologically active benzoxazole derivatives. This research is relevant as it provides detailed information on the molecular geometry of compounds like 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one, which is crucial for understanding their biological activities (Glamočlija et al., 2020).
Synthesis Techniques
The efficient synthesis of benzoxazole derivatives has been an area of research as well. A study described a simple synthesis of 2(3H)-benzoxazolones, which would include methods relevant to synthesizing compounds like 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one (Maleski et al., 1991).
properties
CAS RN |
2275-07-2 |
|---|---|
Product Name |
6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one |
Molecular Formula |
C8H6ClNO3 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
6-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H6ClNO3/c9-5-1-2-6-7(3-5)13-8(12)10(6)4-11/h1-3,11H,4H2 |
InChI Key |
PYDBIEBVVJRJRV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2CO |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2CO |
Other CAS RN |
2275-07-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



